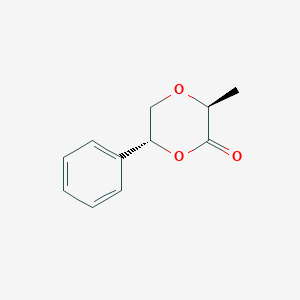
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is an organic compound with the molecular formula C11H12O3 It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a 3-methyl-6-phenyl-1,4-dioxane-2,5-dione precursor with a suitable base to induce cyclization and form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Bases like sodium hydroxide or potassium carbonate can be employed to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3R,6R)-
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in the development of enantiomerically pure drugs.
Properties
CAS No. |
655246-16-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3S,6R)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1 |
InChI Key |
JZUIWDCJHDUQOU-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


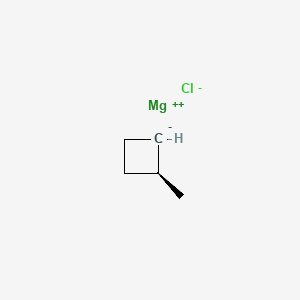
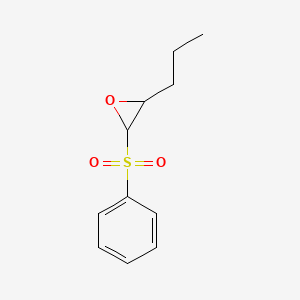
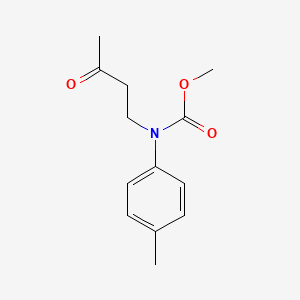
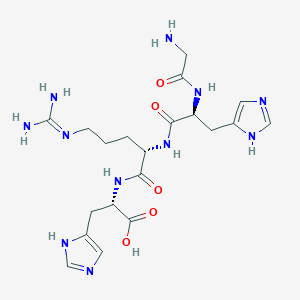
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
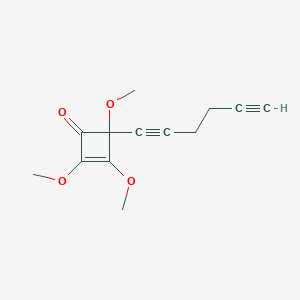

![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
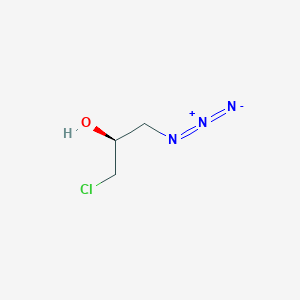
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
